molecular formula C17H18ClNO2 B5585251 6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B5585251
M. Wt: 303.8 g/mol
InChI Key: NJOSMJSPPJPLTH-UHFFFAOYSA-N
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Description

6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyaniline with 2,4-pentanedione in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated benzoxazine derivatives.

    Substitution: Various substituted benzoxazine compounds depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as chlorine and methoxy enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(2-hydroxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
  • 6-chloro-3-(2-aminophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Uniqueness

6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.

Properties

IUPAC Name

6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11-8-16-13(12(2)17(11)18)9-19(10-21-16)14-6-4-5-7-15(14)20-3/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOSMJSPPJPLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CO2)C3=CC=CC=C3OC)C(=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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